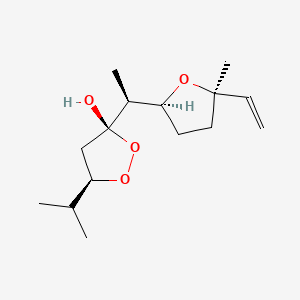
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a dioxolane ring, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethyl, isopropyl, and furan groups through various functional group transformations.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
1,2-Dioxolan-3-ol, 3-(1-(5-ethenyltetrahydro-5-methyl-2-furanyl)ethyl)-5-(1-methylethyl)-, (3R-(3alpha,3(S*(2S*,5R*)),5alpha))- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a building block for bioactive molecules.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.
類似化合物との比較
Similar Compounds
1,2-Dioxolane: A simpler analog with similar ring structure.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Isopropyl Alcohol Derivatives: Compounds with isopropyl groups that may share similar chemical properties.
特性
CAS番号 |
108905-94-8 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
(3R,5R)-3-[(1S)-1-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]ethyl]-5-propan-2-yldioxolan-3-ol |
InChI |
InChI=1S/C15H26O4/c1-6-14(5)8-7-12(17-14)11(4)15(16)9-13(10(2)3)18-19-15/h6,10-13,16H,1,7-9H2,2-5H3/t11-,12-,13+,14-,15+/m0/s1 |
InChIキー |
CRIBSZOVFGDJBC-SBJFKYEJSA-N |
異性体SMILES |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)[C@]2(C[C@@H](OO2)C(C)C)O |
正規SMILES |
CC(C)C1CC(OO1)(C(C)C2CCC(O2)(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
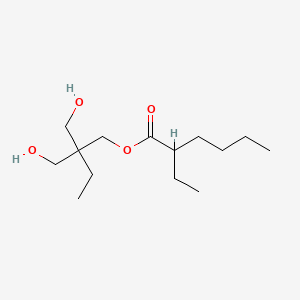
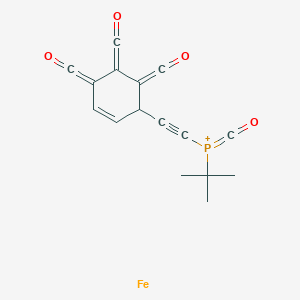

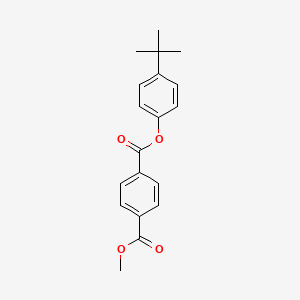
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
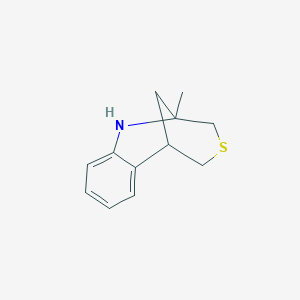
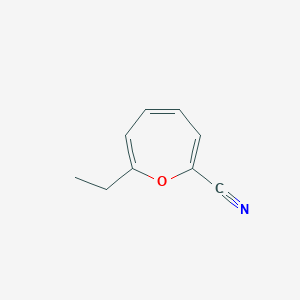
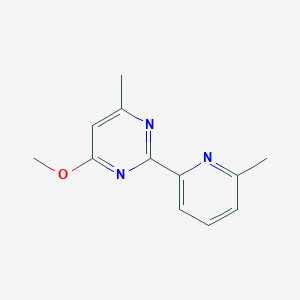

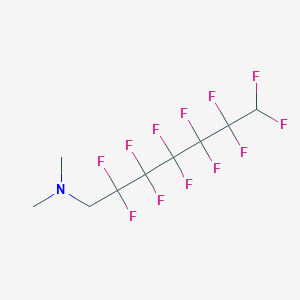
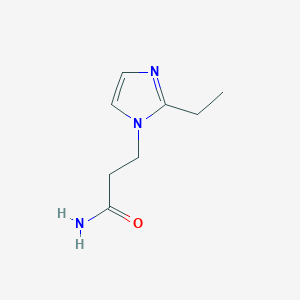
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
